Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines adamantane, thiophene, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-1-amido intermediate, followed by the introduction of the thiophene and carbamate groups. Common reagents used in these reactions include ethyl chloroformate, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiophene and carbamate groups can participate in various chemical interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(adamantane-1-amido)-5-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
- Ethyl 2-(adamantane-1-amido)-5-{[2-(hydroxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups and the presence of the adamantane moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
297157-93-8 |
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Molecular Formula |
C29H34N2O6S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C29H34N2O6S/c1-4-36-26(33)20-8-6-7-9-21(20)30-24(32)23-16(3)22(27(34)37-5-2)25(38-23)31-28(35)29-13-17-10-18(14-29)12-19(11-17)15-29/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,30,32)(H,31,35) |
InChI Key |
WLBYGGYGANATTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)OCC)C |
Origin of Product |
United States |
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